molecular formula C13H10ClN5O2 B3470607 N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3470607
M. Wt: 303.70 g/mol
InChI Key: OPGLRLQRCWOJJF-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolo-pyrimidine core, which is known for its biological activity, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with a triazolo-pyrimidine precursor under specific conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

N~2~-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct biological activity and potential as a therapeutic agent .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-21-10-4-3-8(7-9(10)14)16-12(20)11-17-13-15-5-2-6-19(13)18-11/h2-7H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGLRLQRCWOJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(3-CHLORO-4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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